3-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
3-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzoxazole ring fused with a benzamide moiety, and is substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride.
Methoxylation: The methoxy groups are usually introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzoxazole ring, potentially opening it to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as anti-cancer or anti-inflammatory properties, due to the presence of the trimethoxyphenyl group, which is known for its pharmacological potential .
Medicine
Medicinally, this compound could be explored for its potential as a drug candidate. The benzoxazole and benzamide moieties are common in many pharmaceuticals, suggesting possible applications in drug design and development .
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action for compounds like 3-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide often involves interaction with specific molecular targets. The trimethoxyphenyl group can interact with proteins or enzymes, potentially inhibiting their function. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the benzoxazole ring.
N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure but without the benzoxazole moiety.
Benzoxazole derivatives: Compounds like 2-(4-methoxyphenyl)benzoxazole, which share the benzoxazole core but differ in substituents.
Uniqueness
What sets 3-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide apart is the combination of the benzoxazole and benzamide moieties with multiple methoxy groups. This unique structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with biological targets and its versatility in chemical synthesis.
Properties
Molecular Formula |
C24H22N2O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C24H22N2O6/c1-28-17-7-5-6-14(10-17)23(27)25-16-8-9-19-18(13-16)26-24(32-19)15-11-20(29-2)22(31-4)21(12-15)30-3/h5-13H,1-4H3,(H,25,27) |
InChI Key |
WVEBZRQAOYPMLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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